molecular formula C20H18O3 B14734641 2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol CAS No. 2677-32-9

2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol

Cat. No.: B14734641
CAS No.: 2677-32-9
M. Wt: 306.4 g/mol
InChI Key: IVHIQAKUMAQRAT-UHFFFAOYSA-N
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Description

2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two phenol groups connected by a methylene bridge to a central hydroxy-substituted phenylene ring. The molecular formula for this compound is C24H26O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol typically involves the reaction of phenol derivatives with formaldehyde under basic conditions. One common method includes the reaction of 2-hydroxy-1,3-phenylene derivatives with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is purified through filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the phenylene ring .

Scientific Research Applications

2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol exerts its effects involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
  • 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(1,1,1,3,3,3-hexafluoropropan-2-ol)

Uniqueness

What sets 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol apart from similar compounds is its specific substitution pattern and the presence of hydroxy groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

2677-32-9

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

2,6-bis[(2-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C20H18O3/c21-18-10-3-1-6-14(18)12-16-8-5-9-17(20(16)23)13-15-7-2-4-11-19(15)22/h1-11,21-23H,12-13H2

InChI Key

IVHIQAKUMAQRAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3O)O)O

Origin of Product

United States

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